molecular formula C9H10ClN3 B2392000 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1260535-94-1

4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2392000
CAS No.: 1260535-94-1
M. Wt: 195.65
InChI Key: XAWZPCYFBBSSFU-UHFFFAOYSA-N
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Description

4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound has a chlorine atom at the 4th position and an isopropyl group at the 3rd position of the pyrazole ring. This structural arrangement imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Mechanism of Action

Mode of Action

It is known that the compound has a large homo–lumo energy gap, which implies a high kinetic stability . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Pyridine derivatives are known to exhibit a variety of biological activities , suggesting that this compound may interact with multiple biochemical pathways

Result of Action

The compound’s high kinetic stability suggested by its large homo–lumo energy gap could potentially influence its molecular and cellular effects.

Preparation Methods

The synthesis of 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with chloroacetophenone derivatives . The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, leading to the formation of the desired product.

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable synthesis process .

Chemical Reactions Analysis

4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.

    Medicine: The compound has been investigated for its anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties.

Comparison with Similar Compounds

4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds in the pyrazolopyridine family:

    1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-methyl-: This compound has a methyl group instead of an isopropyl group at the 3rd position.

    1H-Pyrazolo[3,4-b]pyridine, 4-bromo-3-(1-methylethyl)-: This compound has a bromine atom instead of a chlorine atom at the 4th position.

    1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-phenyl-: This compound has a phenyl group instead of an isopropyl group at the 3rd position.

Properties

IUPAC Name

4-chloro-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5(2)8-7-6(10)3-4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZPCYFBBSSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=NC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260535-94-1
Record name 4-chloro-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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